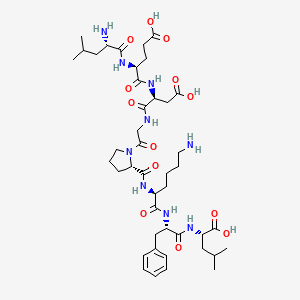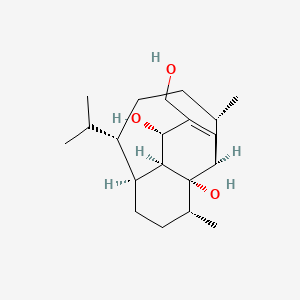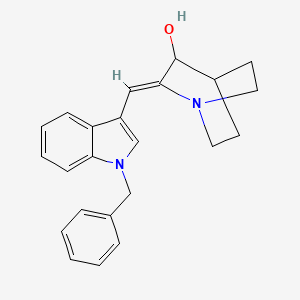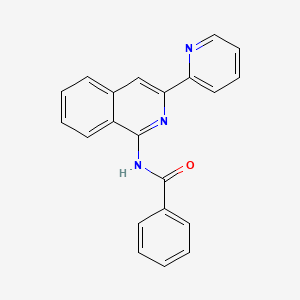
Thymoctonan
Vue d'ensemble
Description
Thymoctonan, également connu sous le nom de facteur humoral thymique gamma-2, est un octapeptide hormonal thymique breveté par Yeda Research and Development Co. Ltd. Il est reconnu pour ses propriétés immunorégulatrices et a montré une activité antitumorale puissante dans des modèles précliniques. This compound améliore considérablement la réponse cytotoxique spécifique des cellules spléniques immunitaires et améliore leur compétence en immunothérapie adoptive lorsqu'il est combiné à des agents chimiothérapeutiques comme le melphalan .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Thymoctonan est synthétisé par des techniques de synthèse peptidique, qui impliquent l'addition séquentielle d'acides aminés pour former la chaîne octapeptidique. La séquence spécifique pour this compound est la L-leucine, la L-leucyl-L-alpha-glutamyl-L-alpha-aspartylglycyl-L-prolyl-L-lysyl-L-phénylalanine .
Méthodes de production industrielle
La production industrielle de this compound implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la synthèse de peptides. Cette méthode permet une production efficace et évolutive de this compound en ancrant le premier acide aminé à une résine solide et en ajoutant séquentiellement des acides aminés protégés. Le produit final est ensuite clivé de la résine et purifié .
Analyse Des Réactions Chimiques
Types de réactions
Thymoctonan subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions peuvent modifier les résidus d'acides aminés au sein du peptide, altérant potentiellement son activité biologique.
Réactifs et conditions courantes
Hydrolyse : Hydrolyse enzymatique à l'aide de peptidases.
Oxydation et réduction : Les réactifs courants comprennent le peroxyde d'hydrogène pour l'oxydation et les agents réducteurs comme le dithiothréitol.
Principaux produits formés
Les principaux fragments formés par l'hydrolyse de this compound comprennent Glu-Asp-Gly-Pro-Lys-Phe-Leu, Asp-Gly-Pro-Lys-Phe-Leu, et Glu-Asp-Gly-Pro-Lys .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Immunothérapie : Améliore la réponse cytotoxique des cellules spléniques immunitaires et améliore leur compétence en immunothérapie adoptive.
Activité antitumorale : Démontre une activité antitumorale puissante dans des modèles précliniques, ce qui en fait un candidat potentiel pour le traitement du cancer.
Potentiel antiviral : Améliore le potentiel antiviral des cellules spléniques immunitaires contre le cytomégalovirus murin.
Recherche sur le VIH : Investigué pour ses effets sur la charge virale du VIH et la fonction des lymphocytes T chez les personnes séropositives pour le VIH.
Mécanisme d'action
This compound exerce ses effets en modulant la réponse immunitaire. Il améliore la réponse cytotoxique spécifique des cellules spléniques immunitaires, améliorant leur capacité à cibler et à détruire les cellules tumorales. Les cibles moléculaires et les voies impliquées comprennent l'activation des lymphocytes T cytotoxiques et l'amélioration de la compétence des cellules immunitaires .
Applications De Recherche Scientifique
Thymoctonan has a wide range of scientific research applications, including:
Immunotherapy: Enhances the cytotoxic response of immune spleen cells and improves their competence in adoptive immunotherapy.
Anti-tumor Activity: Demonstrates potent anti-tumor activity in preclinical models, making it a potential candidate for cancer treatment.
Anti-viral Potential: Enhances the anti-viral potential of immune spleen cells against murine cytomegalovirus.
HIV Research: Investigated for its effects on HIV load and T-cell function in HIV-positive individuals.
Mécanisme D'action
Thymoctonan exerts its effects by modulating the immune response. It enhances the specific cytotoxic response of immune spleen cells, improving their ability to target and destroy tumor cells. The molecular targets and pathways involved include the activation of cytotoxic T-cells and the enhancement of immune cell competence .
Comparaison Avec Des Composés Similaires
Composés similaires
Thymosine alpha-1 : Un autre peptide thymique doté de propriétés immunomodulatrices.
Thymopoïétine : Une hormone thymique impliquée dans la différenciation des lymphocytes T.
Thymuline : Un peptide thymique qui module la fonction immunitaire.
Unicité de Thymoctonan
This compound est unique en raison de sa séquence spécifique et de ses puissantes propriétés immunorégulatrices. Il a montré une activité antitumorale significative et a amélioré la compétence des cellules spléniques immunitaires en immunothérapie adoptive, ce qui en fait un candidat prometteur pour la recherche sur le cancer et les infections virales .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVPTKMDYSZDU-MRNVWEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N9O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107489-37-2 | |
| Record name | Thymoctonan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107489372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)








![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
